molecular formula C21H20N2O4 B253097 N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide

N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide

Número de catálogo B253097
Peso molecular: 364.4 g/mol
Clave InChI: HVPCOUPUIVQTNX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor developed by Takeda Pharmaceutical Company Limited for the treatment of various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the survival and proliferation of cancer cells.

Mecanismo De Acción

N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide is a highly selective inhibitor of BTK, which is a key signaling molecule in the B-cell receptor (BCR) pathway. BTK plays a critical role in the survival and proliferation of cancer cells, particularly in B-cell malignancies. By inhibiting BTK, N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide blocks the downstream signaling pathways that promote cancer cell growth and survival, leading to tumor regression.
Biochemical and Physiological Effects:
N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide has been shown to have potent anti-tumor activity in preclinical models of various types of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. In addition, N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide has been shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in cancer cells. N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide has also been shown to be well-tolerated in preclinical studies, with a favorable safety profile. However, one limitation of N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Direcciones Futuras

There are several future directions for the development of N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide. One direction is the evaluation of N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide in clinical trials for the treatment of various types of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. Another direction is the evaluation of N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide in combination with other anti-cancer drugs, to determine whether it can enhance the efficacy of these drugs. Finally, further studies are needed to elucidate the mechanism of action of N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide and to identify potential biomarkers that can predict response to treatment.

Métodos De Síntesis

The synthesis of N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide involves a multi-step process, starting from commercially available starting materials. The key step in the synthesis is the coupling reaction between 4-isopropoxybenzoic acid and 3-aminophenyl-2-furamide, which is catalyzed by a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then treated with a protecting group such as Boc (tert-butyloxycarbonyl) to give the final product N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide.

Aplicaciones Científicas De Investigación

N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide has been extensively studied in preclinical models of various types of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. In these models, N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide has shown potent anti-tumor activity, both as a single agent and in combination with other anti-cancer drugs. N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide has also been shown to be well-tolerated in preclinical studies, with a favorable safety profile.

Propiedades

Nombre del producto

N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide

Fórmula molecular

C21H20N2O4

Peso molecular

364.4 g/mol

Nombre IUPAC

N-[3-[(4-propan-2-yloxybenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H20N2O4/c1-14(2)27-18-10-8-15(9-11-18)20(24)22-16-5-3-6-17(13-16)23-21(25)19-7-4-12-26-19/h3-14H,1-2H3,(H,22,24)(H,23,25)

Clave InChI

HVPCOUPUIVQTNX-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3

SMILES canónico

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.